molecular formula C13H10ClN3OS B11759940 {[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine

{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine

Cat. No.: B11759940
M. Wt: 291.76 g/mol
InChI Key: PSHBSNJDYMYAAD-UHFFFAOYSA-N
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Description

{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-B][1,3]thiazole core substituted with a 4-chlorophenyl group and a methoxyamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of {[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine

InChI

InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3

InChI Key

PSHBSNJDYMYAAD-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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